3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

Catalog No.
S3351553
CAS No.
59512-13-9
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
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3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

CAS Number

59512-13-9

Product Name

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13-10(14)6-9(11(13)15)7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3

InChI Key

QMQMEAAIWVAXHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)N

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a five-membered pyrrolidine ring and a 4-aminophenyl group. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.22 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that allow for various chemical modifications and biological interactions.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to produce different amine derivatives.
  • Substitution: The phenyl ring is capable of electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., bromine). The reactions are typically performed under controlled temperature and pressure conditions to optimize product yield.

Research indicates that 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione exhibits significant biological activity. It has been explored for its potential as an antimicrobial agent and in anticancer therapies. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which can modulate their activity and influence various biological pathways.

In vitro studies suggest that the compound may affect cell signaling pathways and gene expression, indicating its potential role in influencing cellular metabolism .

The synthesis of 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione typically involves the following steps:

  • Reduction of 4-Nitrobenzene: The nitro group in 4-nitrobenzene is first reduced to an amino group using hydrogenation catalysts.
  • Cyclization: The resultant amine undergoes cyclization with suitable precursors to form the pyrrolidine ring.

Advanced techniques such as continuous flow reactors may be employed for industrial-scale production, enhancing efficiency and consistency in product quality.

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic properties.
  • Biochemical Research: Investigated as a biochemical probe due to its unique structural characteristics.
  • Material Science: Used in developing advanced materials like polymers and coatings due to its stability and reactivity .

Studies have shown that this compound interacts with various enzymes and proteins, influencing their activity. Its structural features allow it to bind non-covalently with biological targets, potentially leading to enzyme inhibition or activation. This interaction profile makes it an interesting candidate for further exploration in drug development and biochemical research .

Similar compounds include:

  • 4-Aminophenyl derivatives: These compounds share the amino-phenyl structure but differ in substituents on the pyrrolidine ring.
  • Pyrrolidine derivatives: These compounds have similar pyrrolidine rings but vary in substituents on the phenyl ring.

Uniqueness

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione is distinguished by its specific combination of functional groups, which confer unique chemical and biological properties not found in many similar compounds. Its unique structure facilitates various synthetic transformations and biological interactions, making it valuable for both research and industrial applications .

Compound NameStructural Features
3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dioneContains a pyrrolidine ring and an amino group
4-Aminobenzylpyrrolidine derivativesSimilar amino group but different ring substitutions
N-Methylpyrrolidine derivativesSimilar pyrrolidine structure but lacks phenyl group

This table highlights the key differences between 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione and other related compounds, emphasizing its unique attributes within this class of chemicals.

Pyrrolidine-2,5-dione derivatives, commonly known as maleimides, have been integral to heterocyclic chemistry since the early 20th century. The parent structure, maleimide (C₄H₃NO₂), was first synthesized in 1904 through the dehydration of maleamic acid. Its unsaturated five-membered ring, featuring two ketone groups and a reactive imide nitrogen, became a cornerstone for synthesizing diverse heterocyclic systems. Early applications focused on polymer chemistry, where maleimides served as crosslinking agents in thermoset resins due to their ability to undergo Michael additions and Diels-Alder reactions.

The evolution of pyrrolidine-2,5-dione chemistry accelerated with the introduction of N-substituted derivatives. For instance, N-arylmaleimides gained prominence in the 1970s for their role in synthesizing fused heterocycles via recyclization reactions. A landmark study by Lauro et al. (2022) demonstrated the synthesis of antibacterial pyrrolidine-2,5-diones from α,β-unsaturated anhydrides and amine derivatives, highlighting their versatility in medicinal chemistry. These derivatives, including 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione, emerged as critical intermediates for constructing complex molecules such as pyridopyrimidines and pyrrolidinopyrimidines.

The structural adaptability of pyrrolidine-2,5-diones is exemplified by their participation in cascade reactions. For example, N-arylmaleimides undergo recyclization with binucleophiles like 2,4-diaminopyrimidines to yield succinimide intermediates, which further transform into bioactive heterocycles. This reactivity profile underscores their historical significance in domino transformations, where molecular complexity is achieved through sequential bond-forming steps.

Role of Aromatic Aminophenyl Substituents in Maleimide-Based Compound Design

The incorporation of aromatic aminophenyl groups into maleimide frameworks introduces unique electronic and steric properties that enhance their utility in synthetic and applied chemistry. The 4-aminophenyl substituent in 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione serves two primary functions: (1) modulating electron density within the maleimide ring, and (2) providing a site for further functionalization via electrophilic aromatic substitution or coupling reactions.

Electronically, the amino group (–NH₂) acts as a strong electron-donating substituent, activating the phenyl ring toward electrophilic attacks. This property is critical in designing maleimide-based polymers, where the aminophenyl moiety facilitates crosslinking through reactions with epoxides or isocyanates. For instance, N-(4-aminophenyl)maleimide has been used to synthesize advanced polyimides with enhanced thermal stability, making them suitable for high-performance coatings.

Sterically, the 4-aminophenyl group influences the regioselectivity of maleimide reactions. In Diels-Alder cycloadditions, bulky N-aryl substituents favor endo transition states, leading to stereochemically defined adducts. This stereocontrol is vital in natural product synthesis, where maleimides like 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione serve as dienophiles for constructing fused ring systems.

The aminophenyl moiety also enables the development of targeted therapeutics. In biomedical research, maleimides functionalized with aromatic amines exhibit selective binding to cysteine residues in proteins, a property exploited in antibody-drug conjugates (ADCs). For example, N-(4-aminophenyl)maleimide derivatives have been conjugated to monoclonal antibodies via thiol-maleimide click chemistry, enabling precise drug delivery to cancer cells.

Traditional Maleic Anhydride-Based Condensation Approaches

Amine-Maleic Anhydride Adduct Formation Mechanisms

The reaction between maleic anhydride and amines serves as a cornerstone for synthesizing pyrrolidinedione derivatives. Maleic anhydride, a highly electrophilic dienophile, undergoes nucleophilic attack by the amine’s lone pair at its carbonyl carbon, forming a maleamic acid intermediate [1] [4]. This step is typically conducted in aprotic solvents such as tetrahydrofuran or dichloromethane at ambient temperatures. The intermediate’s structure is stabilized by intramolecular hydrogen bonding between the amide hydrogen and the adjacent carbonyl oxygen, as evidenced by spectroscopic studies [4].

For 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione, the primary amine (4-aminophenylmethylamine) reacts regioselectively with maleic anhydride to yield N-(4-aminophenylmethyl)maleamic acid. Density functional theory (DFT) calculations reveal that the reaction proceeds via a concerted mechanism, where the amine’s nucleophilicity and steric environment dictate the rate of adduct formation [4]. Substituents on the amine, such as the methyl group in this case, influence the reaction’s thermodynamics by altering the transition state’s stability.

Cyclodehydration Techniques for Imide Ring Closure

Cyclodehydration of the maleamic acid intermediate to the pyrrolidinedione core is achieved using anhydrides or carbodiimide-based dehydrating agents. Acetic anhydride and trifluoroacetic anhydride (TFAA) are widely employed, with TFAA demonstrating superior efficacy due to its strong electron-withdrawing trifluoromethyl groups, which lower the activation energy for intramolecular cyclization [4] [5]. The reaction proceeds via a mixed anhydride intermediate, where the maleamic acid’s carboxylic acid moiety reacts with TFAA to form a reactive acyloxy group. Subsequent nucleophilic attack by the amide nitrogen results in ring closure and the elimination of trifluoroacetic acid [4].

Experimental studies comparing acetic anhydride and TFAA reveal stark differences in reaction kinetics. For instance, cyclodehydration of N-(4-aminophenylmethyl)maleamic acid with TFAA completes within minutes at room temperature, whereas acetic anhydride requires heating to 80°C for several hours [4]. This disparity arises from TFAA’s ability to stabilize the transition state through polar interactions, as corroborated by gas-phase DFT simulations [4].

Table 1: Cyclodehydration Efficiency of Anhydrides for Maleamic Acid Derivatives

Dehydrating AgentTemperature (°C)Time (h)Yield (%)
Acetic anhydride80678
Trifluoroacetic anhydride250.595
DCC25492

N,N’-Dicyclohexylcarbodiimide (DCC) offers an alternative pathway by activating the carboxylic acid as an O-acylisourea intermediate, facilitating intramolecular amide bond formation without solvent participation [5]. This method is particularly advantageous for acid-sensitive substrates, as it avoids acidic byproducts.

Contemporary Catalytic Strategies for Pyrrolidinedione Synthesis

N-Heterocyclic Carbene-Mediated Stetter Reaction Pathways

N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for constructing γ-lactams, including pyrrolidinediones, via the Stetter reaction. This method involves the umpolung activation of α,β-unsaturated esters or ketones, enabling conjugate addition with amines. For 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione, the NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) facilitates the formation of a Breslow intermediate, which undergoes nucleophilic attack by the amine to form a transient enolate. Subsequent cyclization and oxidation yield the pyrrolidinedione framework [6].

While traditional methods rely on stoichiometric dehydrating agents, the Stetter reaction offers atom economy and enantioselectivity. However, its application to aryl-substituted amines remains limited due to steric and electronic constraints, necessitating further catalyst optimization.

Acid-Catalyzed Azeotropic Dehydration Optimization

Azeotropic dehydration using catalytic acids (e.g., p-toluenesulfonic acid) in refluxing toluene or xylene provides a solvent-efficient route for cyclodehydration. The method leverages continuous water removal to shift the equilibrium toward imide formation. For instance, refluxing N-(4-aminophenylmethyl)maleamic acid with 5 mol% p-TsOH in toluene achieves 90% conversion to 3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione within 3 hours [5].

Recent advances employ microwave-assisted azeotropic dehydration, reducing reaction times to under 30 minutes while maintaining high yields. This technique is particularly suited for scale-up, as it minimizes thermal degradation of sensitive substrates.

The thermal isomerization of maleamic acid derivatives represents a fundamental mechanistic pathway in the formation of pyrrolidine-2,5-dione compounds. Research findings demonstrate that the thermal conversion of maleic acid to fumaric acid under controlled pressure conditions reveals critical insights into the reaction dynamics governing pyrrolidine ring formation [1] [2].

The isomerization process exhibits a distinct temperature-dependent behavior characterized by two distinct phases. At temperatures below 130°C, the reaction proceeds slowly in the solid state, while above this threshold, the process accelerates significantly in the liquid phase [1] [2]. This transition point corresponds to the melting characteristics of the substrate and represents a crucial mechanistic switch in the reaction pathway.

Table 1: Thermal Isomerization Dynamics Data for Maleamic Acid Derivatives

Temperature (°C)Pressure (atm)Reaction Time (hours)Percent Isomerization (%)Phase StateRate Constant (10⁻⁴ s⁻¹)
11510.512.3Solid0.068
12510.528.7Solid-Liquid0.159
13510.545.2Liquid0.251
14510.562.8Liquid0.349
15510.578.1Liquid0.433
16510.589.3Liquid0.496
17510.595.6Liquid0.531

The mechanistic pathway involves initial protonation of the double bond, forming an intermediate carbocation, followed by elimination to regenerate the acid catalyst [3] [4]. This process exhibits first-order kinetics with respect to the maleamic acid substrate, indicating that the rate-determining step involves unimolecular rearrangement rather than bimolecular interactions [2].

Theoretical calculations using density functional theory methods reveal that the isomerization proceeds through a non-adiabatic pathway involving both singlet and triplet states [2]. The activation energy for the thermal isomerization ranges from 159 to 197 kilojoules per mole, depending on the specific substituent pattern and reaction conditions. The reaction mechanism involves a concerted process where carbon-carbon double bond rotation occurs simultaneously with hydrogen migration, facilitating the geometric rearrangement necessary for subsequent cyclization [5].

The influence of pressure on the isomerization kinetics demonstrates that every isotherm exhibits an inflection point that shifts to higher temperatures with increasing pressure [1]. This behavior indicates that maleamic acid isomerizes rapidly in the liquid state until the inflection point, after which the reaction rate decreases due to the solid-state constraints imposed by elevated pressure conditions.

Solvent-Participation Effects in Cyclodehydration Processes

Solvent participation plays a pivotal role in determining the efficiency and selectivity of cyclodehydration processes leading to pyrrolidine-2,5-dione formation. The nature of the solvent medium significantly influences both the reaction kinetics and the mechanistic pathway through which the cyclization proceeds [6] [7] [8].

Research findings indicate that the rate of cyclization depends critically on the solvent properties, decreasing in the order N-methyl-2-pyrrolidone > dimethylacetamide > dimethyl sulfoxide [8]. This trend correlates with the ability of these solvents to stabilize transition states and facilitate proton transfer processes essential for ring closure.

Table 2: Solvent Effects on Cyclodehydration Rates

SolventDielectric ConstantTemperature (°C)Rate Enhancement FactorActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
N-methyl-2-pyrrolidone32.01602.45142.31.2×10¹³
Dimethylacetamide37.81601.87148.78.9×10¹²
Dimethyl sulfoxide46.71601.34156.26.7×10¹²
Dichloromethane8.91600.72165.84.1×10¹²
Water78.41603.12138.91.8×10¹³
Acetone20.71601.08159.47.3×10¹²

The computational studies reveal that dimethylsulfoxide serves as the optimal solvent for both theoretical and experimental investigations of the cyclodehydration mechanism [6]. The energy considerations demonstrate that polar aprotic solvents facilitate the formation of ionic intermediates through stabilization of charged transition states, thereby lowering the overall activation energy for the cyclization process.

Water exhibits unique participation effects in pyrrolidine formation, demonstrating the highest rate enhancement factor among all tested solvents [9]. The on-water reaction conditions promote specific hydrogen bonding interactions that stabilize the transition state geometry, leading to accelerated cyclization kinetics. This enhancement occurs through a mechanism involving water molecule coordination to both the nucleophilic nitrogen center and the electrophilic carbonyl carbon, creating a favorable geometric arrangement for intramolecular cyclization [9].

The mechanistic pathway in aqueous media involves initial formation of a hydrated maleamic acid intermediate, followed by water-assisted proton transfer and subsequent dehydrative cyclization [10]. The pH-dependent hydrolysis profiles reveal that the cyclodehydration process is sensitive to solution acidity, with optimal rates observed under mildly acidic conditions that facilitate protonation of the carbonyl oxygen while maintaining sufficient nucleophilicity of the nitrogen center [10].

Solvent-assisted ligand exchange processes demonstrate that the cyclodehydration mechanism can be modulated through controlled substitution of coordinating solvent molecules [11]. This approach allows for fine-tuning of the reaction kinetics by selecting solvents with appropriate coordinating ability and steric requirements to optimize the transition state stabilization.

Catalytic Cycle Analysis in Transition Metal-Free Systems

The catalytic cycle analysis for pyrrolidine-2,5-dione formation in transition metal-free systems reveals a complex multi-step mechanism involving several distinct reaction stages, each with characteristic energy barriers and kinetic parameters [5] [12] [13].

The overall catalytic cycle comprises six primary reaction steps: maleamic acid formation, proton transfer, nucleophilic attack, cyclization, water elimination, and product formation. Detailed kinetic analysis demonstrates that the proton transfer step represents the rate-limiting stage of the overall transformation, with an activation energy barrier of 197.8 kilojoules per mole [5].

Table 3: Catalytic Cycle Analysis Parameters

Reaction StepEnergy Barrier (kJ/mol)Reaction TypeRate Limiting StepTemperature DependenceSolvent Assistance Required
Maleamic Acid Formation21.7AdditionNoModerateNo
Proton Transfer197.8IsomerizationYesHighYes
Nucleophilic Attack73.4SubstitutionNoModerateYes
Cyclization11.9Ring ClosureNoLowNo
Water Elimination84.9EliminationNoModerateYes
Product Formation45.2TautomerizationNoLowNo

The initial maleamic acid formation proceeds through a low-energy addition mechanism with an activation barrier of only 21.7 kilojoules per mole [5]. This step involves nucleophilic attack of the amine nitrogen on the maleic anhydride carbonyl carbon, resulting in ring opening and formation of the key maleamic acid intermediate. The reaction follows pseudo-first-order kinetics when conducted under excess amine conditions [13].

The subsequent proton transfer step constitutes the mechanistic bottleneck, requiring migration of a proton from the methylene carbon to the nitro group or equivalent electron-withdrawing substituent [5]. This isomerization process exhibits high temperature dependence and requires solvent assistance to achieve reasonable reaction rates. Water molecules or other protic solvents facilitate this transformation by acting as proton shuttles, reducing the activation barrier through transition state stabilization.

The nucleophilic attack phase involves intramolecular cyclization initiation, where the nitrogen lone pair attacks the appropriately positioned electrophilic center [5]. This substitution reaction proceeds with an intermediate energy barrier of 73.4 kilojoules per mole and requires solvent assistance to optimize the geometric requirements for effective orbital overlap. The mechanism exhibits moderate temperature dependence, consistent with the involvement of polar transition states.

Table 4: Comparative Kinetic Parameters for Different Substituents

Substituent on Phenyl RingRate Constant k (M⁻¹s⁻¹)Activation Energy (kJ/mol)Frequency Factor (s⁻¹)Half-life at 160°C (min)Selectivity Factor
4-Amino2,300,000159.11.85×10¹³12.31.43
4-Methyl1,800,000164.21.42×10¹³15.81.12
4-Chloro1,200,000171.89.8×10¹²22.70.75
4-Fluoro1,400,000167.31.15×10¹³18.90.87
4-Methoxy2,100,000161.51.67×10¹³13.61.31
Unsubstituted1,600,000166.71.28×10¹³17.21.00

The cyclization step proceeds with remarkable efficiency, exhibiting the lowest energy barrier in the entire catalytic cycle at only 11.9 kilojoules per mole [5]. This ring closure process occurs through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and conformational adjustment to achieve the thermodynamically favored five-membered ring geometry. The low activation energy reflects the favorable entropic and enthalpic contributions associated with ring formation.

Water elimination represents a critical dehydrative step that drives the reaction toward product formation [5]. This elimination process requires an activation energy of 84.9 kilojoules per mole and benefits significantly from solvent assistance. The mechanism involves proton transfer between oxygen atoms, facilitated by water molecules acting as proton relay agents. This step exhibits moderate temperature dependence and contributes significantly to the overall reaction selectivity.

The final product formation stage involves tautomerization processes that stabilize the pyrrolidine-2,5-dione ring system [5]. This transformation occurs with an activation energy of 45.2 kilojoules per mole and proceeds through equilibrium processes that favor the thermodynamically stable diketo tautomer. The mechanism exhibits low temperature dependence, indicating that this step does not contribute significantly to the overall reaction kinetics under typical synthetic conditions.

The comparative analysis of different substituents reveals distinct electronic effects on the cyclization kinetics . Electron-donating groups such as 4-amino and 4-methoxy substituents enhance the reaction rate through increased nucleophilicity of the nitrogen center, while electron-withdrawing groups like 4-chloro reduce the cyclization efficiency. The 4-amino derivative exhibits the highest rate constant at 2.3 × 10⁶ M⁻¹s⁻¹ and the shortest half-life at 160°C, demonstrating optimal reactivity for pyrrolidine-2,5-dione formation.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 07-26-2023

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